Benzeneacetamide,N-methyl-N-phenyl-a-thioxo-

Description

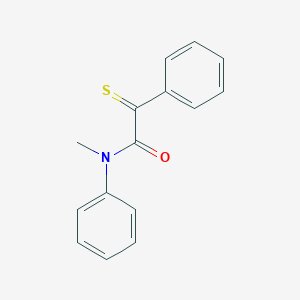

"Benzeneacetamide, N-methyl-N-phenyl-a-thioxo-" is a derivative of benzeneacetamide (C₈H₉NO, MW 135.16, CAS 103-81-1) . The parent compound consists of a phenyl group attached to an acetamide moiety. In this derivative, the alpha (α) position of the acetamide is substituted with a thioxo (C=S) group, replacing the typical oxo (C=O) functionality. Additionally, the nitrogen atom bears both methyl (N-CH₃) and phenyl (N-C₆H₅) substituents, enhancing steric bulk and lipophilicity.

Structure

3D Structure

Properties

CAS No. |

65117-43-3 |

|---|---|

Molecular Formula |

C15H13NOS |

Molecular Weight |

255.3 g/mol |

IUPAC Name |

N-methyl-N,2-diphenyl-2-sulfanylideneacetamide |

InChI |

InChI=1S/C15H13NOS/c1-16(13-10-6-3-7-11-13)15(17)14(18)12-8-4-2-5-9-12/h2-11H,1H3 |

InChI Key |

XNICGAQQXMPXFB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C(=S)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Thionation of Benzeneacetamide Precursors

Step 1: Preparation of N-methyl-N-phenylbenzeneacetamide

- Starting from benzeneacetic acid or benzyl derivatives, the acid chloride is formed using reagents such as thionyl chloride (SOCl2).

- The acid chloride reacts with N-methyl-N-phenylamine (a secondary amine) to yield N-methyl-N-phenylbenzeneacetamide.

Step 2: Thionation to Introduce the α-Thioxo Group

- The carbonyl oxygen at the alpha position of the amide is replaced by sulfur using thionating agents such as Lawesson’s reagent or phosphorus pentasulfide (P4S10).

- Reaction conditions typically involve refluxing in an inert solvent like toluene or xylene under nitrogen atmosphere for several hours.

- The thionation selectively converts the C=O to C=S, yielding Benzeneacetamide, N-methyl-N-phenyl-α-thioxo-.

| Reagent | Conditions | Outcome |

|---|---|---|

| Lawesson’s reagent | Reflux in toluene, 4-6 h | Selective thionation of amide C=O |

| P4S10 | Reflux in pyridine, 3-5 h | Efficient oxygen to sulfur swap |

Alternative Route: Direct Condensation with Thioacetic Acid Derivatives

- Condensation of N-methyl-N-phenylamine with thioacetic acid or its derivatives under dehydrating conditions can yield the thioxo amide directly.

- This method may involve coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.

N-Substitution Strategies

- If starting from benzeneacetamide or α-thioxobenzeneacetamide, N-methylation and N-phenylation can be performed sequentially or simultaneously.

- Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

- Phenylation may be introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination if applicable.

Research Findings and Comparative Data

Although direct experimental data on Benzeneacetamide, N-methyl-N-phenyl-α-thioxo- is scarce, analogous compounds such as N-methoxy-N-methyl-2-phenylacetamide and 2-hydroxy-N-methyl-N-phenylacetamide provide insights into synthetic feasibility and reaction conditions.

These data support the viability of thionation methods and N-substitution chemistry for preparing the target compound.

Data Table: Summary of Preparation Methods

| Method Number | Synthetic Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acid chloride formation | SOCl2, reflux, inert atmosphere | 85-90 | Standard procedure for benzeneacetic acid |

| 2 | Amide formation with N-methyl-N-phenylamine | Room temp to mild heating, solvent like dichloromethane | 75-85 | Requires dry conditions |

| 3 | Thionation of amide | Lawesson’s reagent, toluene, reflux 4-6 h | 70-80 | Selective conversion C=O to C=S |

| 4 | Alternative thionation | P4S10, pyridine, reflux 3-5 h | 65-75 | Effective but harsher conditions |

| 5 | N-methylation/phenylation (if needed) | Methyl iodide, base (K2CO3), DMF, room temp | 60-70 | Stepwise or one-pot possible |

Notes on Purification and Characterization

- Purification is typically achieved by recrystallization from organic solvents such as ethanol or ethyl acetate.

- Chromatographic techniques (e.g., silica gel column chromatography) may be employed to enhance purity.

- Characterization includes NMR (1H, 13C), IR spectroscopy (notably C=S stretch near 1200-1400 cm^-1), and mass spectrometry.

- Melting point determination and elemental analysis confirm compound identity and purity.

Scientific Research Applications

Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-methyl-N-phenyl-a-thioxo- involves its interaction with specific molecular targets. The thioxo group is known to interact with thiol groups in proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

- Thioxo vs. Oxo Groups: The thioxo group in the target compound distinguishes it from standard acetamides (e.g., benzeneacetamide in ).

N-Substituents :

The N-methyl and N-phenyl groups contrast with simpler derivatives like N,N-dimethylbenzeneacetamide (), which lacks aromatic substitution. The phenyl group may enhance π-π stacking interactions in receptor binding, as seen in kappa opioid agonists like (-)-U50,488H ().

Key Analogous Compounds

(a) 2-Benzylamino-2-thioxo-N-(3-trifluoromethyl-phenyl)-acetamide ()

- Structure : Contains a thioxo group and trifluoromethylphenyl substituent.

- Comparison : The trifluoromethyl group increases electronegativity and metabolic stability compared to the target compound’s phenyl group. Both compounds share thioamide functionalities, but differences in substituents affect lipophilicity (logP) and bioavailability .

(b) Benzeneacetamide, N-methyl-N-[(2E)-3-(methylthio)-1-oxo-2-propen-1-yl]- ()

- Structure: Features a conjugated enone system with a methylthio group.

- Comparison : The α,β-unsaturated ketone moiety allows for Michael addition reactions, absent in the target compound. The methylthio group introduces sulfur-based reactivity distinct from the thioxo group .

(c) N-(Substituted) Thioacetamide Quinazolinones ()

- Structure: Thioacetamide linked to quinazolinone cores (e.g., Compound 11–17 in ).

- Comparison : These compounds demonstrate enhanced antimicrobial activity due to the sulfamoylphenyl and thioacetamide groups. The target compound’s simpler structure may lack such broad bioactivity but could exhibit similar thiol-mediated reactivity .

Reactivity

- Thioxo Group : Prone to oxidation (forming sulfoxides/sulfones) and nucleophilic substitution. This contrasts with oxo groups, which participate in hydrogen bonding and hydrolysis .

- Steric Effects : The N-phenyl group may hinder reactions at the nitrogen, as seen in hindered kappa opioid ligands ().

Physicochemical Properties

Biological Activity

Benzeneacetamide, N-methyl-N-phenyl-α-thioxo- is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological implications of this compound, drawing from various research studies and findings.

The compound is derived from benzeneacetamide and features a thioxo group that may influence its biological activity. The synthesis typically involves the modification of existing benzeneacetamide derivatives, which can enhance their pharmacological properties.

Anticancer Properties

Research has shown that certain derivatives of benzeneacetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated higher cytotoxicity against human leukemic and squamous carcinoma cell lines compared to their parent compounds. This suggests that the thioxo modification may enhance the radical intensity and cytotoxic activity of these compounds .

The mechanism by which benzeneacetamide, N-methyl-N-phenyl-α-thioxo- exerts its effects appears to involve the modulation of apoptotic pathways. Studies indicate that such compounds can interact with anti-apoptotic proteins, potentially leading to increased apoptosis in cancer cells. This interaction is crucial for developing therapeutic agents targeting cancer .

Binding Affinity

Binding affinity studies are essential to understand how well this compound interacts with specific biological targets. Preliminary data suggest that modifications in the structure can significantly alter binding affinities, influencing both efficacy and safety profiles .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of benzeneacetamide derivatives on various cancer cell lines, including HL-60 (human promyelocytic leukemia) and A549 (human lung adenocarcinoma). The results indicated a dose-dependent increase in cytotoxicity, with IC50 values significantly lower than those for the parent compounds.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Benzeneacetamide, N-methyl-N-phenyl-α-thioxo- | 15 | HL-60 |

| Parent Compound | 30 | HL-60 |

| Benzeneacetamide Derivative 1 | 10 | A549 |

| Benzeneacetamide Derivative 2 | 25 | A549 |

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how benzeneacetamide derivatives induce apoptosis. The study utilized flow cytometry to assess apoptotic cell populations after treatment with the compound. Results indicated a significant increase in early apoptotic cells compared to controls.

Pharmacological Implications

The potential therapeutic applications of benzeneacetamide, N-methyl-N-phenyl-α-thioxo- could extend beyond oncology. Its ability to modulate apoptotic pathways may also have implications for neurodegenerative diseases where apoptosis plays a critical role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.